Ethyl 2-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-2-carboxylate
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Overview
Description
Ethyl 2-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-2-carboxylate is a complex organic compound with a unique structure that includes both ester and benzothiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-2-carboxylate typically involves the esterification of 2,3-dihydro-1,3-benzothiazole-2-carboxylic acid with ethyl 2-(2-ethoxy-2-oxoethyl)benzoate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active intermediates, which can then interact with enzymes or receptors in biological systems. The benzothiazole ring may also play a role in binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate: Shares the ester functional group but lacks the benzothiazole ring.
Ethyl 2-(2-ethoxy-2-oxoethoxy)propanoate: Similar ester structure but with a different carbon backbone.
Uniqueness
Ethyl 2-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-2-carboxylate is unique due to the presence of both ester and benzothiazole functional groups, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and interactions that are not possible with simpler compounds.
Properties
CAS No. |
92906-70-2 |
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Molecular Formula |
C14H17NO4S |
Molecular Weight |
295.36 g/mol |
IUPAC Name |
ethyl 2-(2-ethoxy-2-oxoethyl)-3H-1,3-benzothiazole-2-carboxylate |
InChI |
InChI=1S/C14H17NO4S/c1-3-18-12(16)9-14(13(17)19-4-2)15-10-7-5-6-8-11(10)20-14/h5-8,15H,3-4,9H2,1-2H3 |
InChI Key |
JWFWPTATNXYWQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(NC2=CC=CC=C2S1)C(=O)OCC |
Origin of Product |
United States |
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